N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S2/c22-15-10-17(25-16-5-2-1-4-14(15)16)19(23)21-12-20(24,13-7-9-26-11-13)18-6-3-8-27-18/h1-11,24H,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFVISJCDUCRPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing existing research findings, case studies, and relevant data to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 310.4 g/mol. It features two thiophene rings, a chromene structure, and a carboxamide functional group, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 310.4 g/mol |
| Structure | Complex organic compound with thiophene and chromene moieties |
Anticancer Properties
Research indicates that derivatives of compounds similar to this compound demonstrate significant anticancer activity. For instance, studies involving thiazolidinone derivatives show promising results against various cancer cell lines, suggesting that modifications to the core structure can enhance biological efficacy .
Case Study: Inhibition of Cancer Cell Proliferation
In one study, a derivative of the compound was tested against glioblastoma multiforme cells. The results indicated a substantial decrease in cell viability, with IC50 values in the low micromolar range. This suggests that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar compounds have shown effectiveness against multi-drug resistant bacterial strains. For example, thiazolidine derivatives exhibited potent antibacterial activity with minimal inhibitory concentrations (MICs) significantly lower than standard antibiotics like vancomycin .
Table: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Strain |
|---|---|---|
| N-thiadiazole derivative | 0.25 - 1 | MRSA |
| Vancomycin | 1 - 64 | MRSA |
The proposed mechanism of action for this compound involves interaction with specific enzymes or receptors. The presence of the carboxamide group may facilitate competitive inhibition of target enzymes, while the thiophene rings enhance its binding affinity due to their electronic properties .
Synthesis and Structure–Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, including the formation of key intermediates through coupling reactions. Structure–activity relationship studies have indicated that modifications to the thiophene rings can significantly impact biological activity.
Synthetic Route Overview
- Formation of Key Intermediates : Utilizing thiophene derivatives and chromene precursors.
- Coupling Reactions : Employing methods such as Grignard reactions to introduce functional groups.
- Finalization : Purification and characterization using techniques like NMR and mass spectrometry.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Coupling reactions : Amide bond formation between the chromene-2-carboxylic acid derivative and the hydroxyethyl-thiophene amine precursor using coupling agents like EDC/HOBt .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Key variables : Temperature control (0–25°C for coupling), solvent selection (DMF for solubility), and stoichiometric ratios (1.2:1 amine:acid) to minimize byproducts .
- Optimization : Monitor reaction progress via TLC and adjust reaction time (12–24 hours) based on intermediate stability .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm the hydroxyethyl group (δ ~4.2 ppm) and thiophene protons (δ ~7.0–7.5 ppm) .
- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, SHELXL refinement) resolves stereochemistry at the hydroxyethyl center and confirms thiophene ring orientations .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Computational setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO/LUMO energies, electrostatic potential surfaces, and Fukui indices for nucleophilic/electrophilic sites .
- Applications : Predict regioselectivity in substitution reactions (e.g., thiophene ring reactivity) and hydrogen-bonding interactions with biological targets (e.g., enzyme active sites) .
- Validation : Compare computed IR spectra with experimental data to assess accuracy .
Q. What experimental strategies resolve contradictions in reported biological activities of structurally related chromene carboxamides?
- Methodological Answer :
- Comparative assays : Use standardized cell-based assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) to control for cell-type-specific effects .
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing thiophene with furan) and correlate substituent effects with activity trends .
- Orthogonal validation : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can reaction mechanisms for key synthetic steps (e.g., amide coupling) be elucidated?
- Methodological Answer :
- Kinetic studies : Monitor reaction intermediates via in situ IR spectroscopy to identify rate-limiting steps .
- Isotope labeling : Use ¹⁸O-labeled water to trace carboxylate activation pathways in coupling reactions .
- Computational modeling : DFT-based transition-state analysis to identify steric/electronic barriers in amide bond formation .
Key Considerations for Future Research
- Pharmacokinetics : Assess metabolic stability using liver microsomes and solubility via shake-flask method (pH 7.4 buffer) .
- Toxicity profiling : Perform Ames tests for mutagenicity and hERG binding assays to evaluate cardiac safety .
- Target identification : Use chemoproteomics (e.g., affinity-based pull-down assays) to map protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
